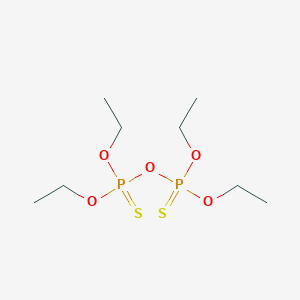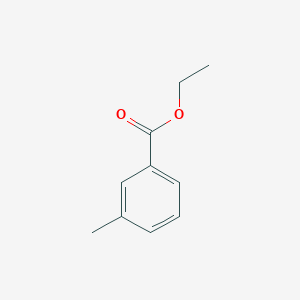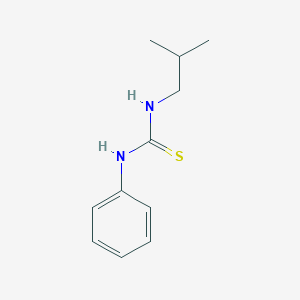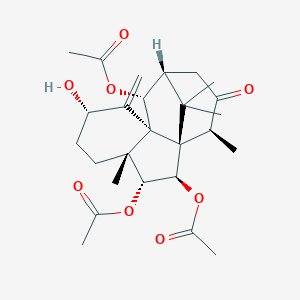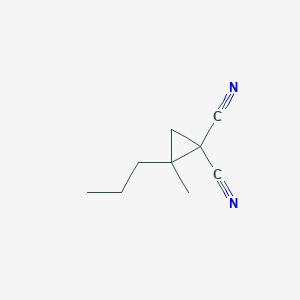
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile (MPC) is a cyclic compound that belongs to the class of cyclopropane derivatives. It is a colorless liquid with a characteristic odor and is widely used in scientific research. MPC has a unique structure that makes it an interesting target for synthesis and study.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile is not fully understood. However, it has been proposed that the compound inhibits the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and cell death. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has also been shown to induce the expression of genes involved in apoptosis.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of RNA polymerase and DNA polymerase. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile also inhibits the activity of thymidylate synthase, an enzyme involved in DNA synthesis. The compound has been found to induce the expression of genes involved in apoptosis and cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. The compound has been extensively studied for its biological activity and has potential applications in cancer therapy and drug development. However, 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has some limitations for lab experiments. The compound is highly reactive and can react with other compounds in the lab. It is also toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile. One possible direction is to investigate the molecular mechanism of action of the compound. This could lead to the development of more potent analogs with improved biological activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile in vivo. This could provide valuable information for the development of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile as a therapeutic agent. Finally, the potential applications of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile in drug delivery systems should be explored. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has the potential to be used as a carrier for drugs and other therapeutic agents.
Métodos De Síntesis
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile can be synthesized by reacting 2-methyl-2-propyl-1,3-propanediol with cyanogen bromide in the presence of a base. The reaction yields 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile as the major product along with some minor byproducts. The synthesis of 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has been extensively studied for its biological activity. It has been shown to have antitumor, antiviral, and antibacterial properties. 2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile has also been found to inhibit the growth of cancer cells and induce apoptosis. The compound has potential applications in cancer therapy and drug development.
Propiedades
Número CAS |
16738-88-8 |
|---|---|
Nombre del producto |
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile |
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
2-methyl-2-propylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C9H12N2/c1-3-4-8(2)5-9(8,6-10)7-11/h3-5H2,1-2H3 |
Clave InChI |
UKNPZSKZVNHMDY-UHFFFAOYSA-N |
SMILES |
CCCC1(CC1(C#N)C#N)C |
SMILES canónico |
CCCC1(CC1(C#N)C#N)C |
Sinónimos |
2-Methyl-2-propyl-1,1-cyclopropanedicarbonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



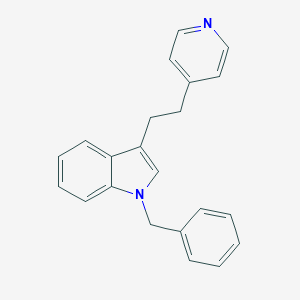
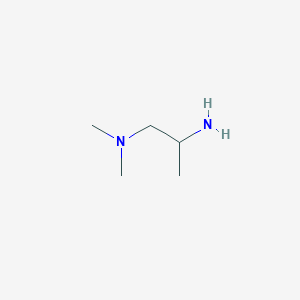
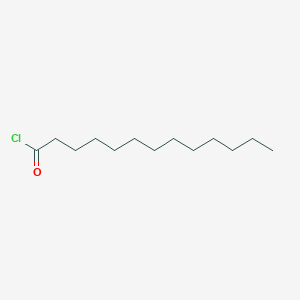
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
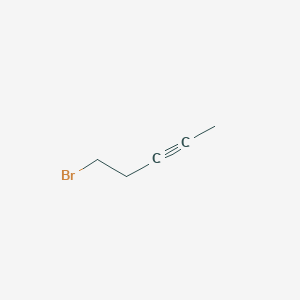
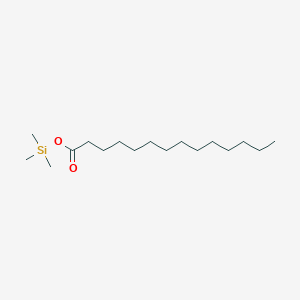
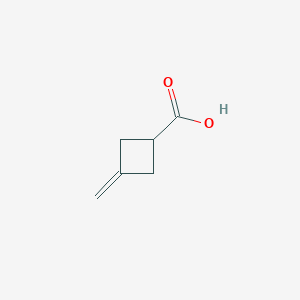
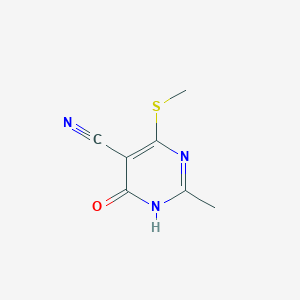
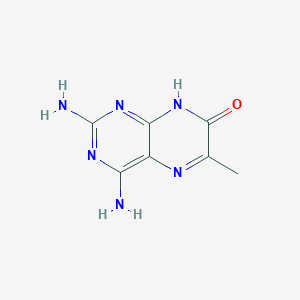
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)
